Desomorphine-d3
Description
Desomorphine-d3 is a stable isotope-labeled analog of desomorphine, where three hydrogen atoms are replaced with deuterium (²H or D) at specific molecular positions. Its molecular formula is C₁₇²H₃H₁₈NO₂, with a molecular weight of 274.37 g/mol and a CAS number of 1354573-64-0 . Unlike its parent compound, desomorphine, which is a potent opioid agonist, this compound is classified as a non-opiate analgesic for research purposes, primarily used as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS) . This deuterated form provides distinct mass spectral signatures, enabling precise quantification of desomorphine in biological matrices while minimizing interference from endogenous compounds .
Structure
2D Structure
Properties
CAS No. |
1354573-64-0 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
274.37 g/mol |
IUPAC Name |
(4R,4aR,7aS,12bS)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C17H21NO2/c1-18-8-7-17-11-3-2-4-14(17)20-16-13(19)6-5-10(15(16)17)9-12(11)18/h5-6,11-12,14,19H,2-4,7-9H2,1H3/t11-,12+,14-,17+/m0/s1/i1D3 |
InChI Key |
LNNWVNGFPYWNQE-ACBFFUFASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3CCC4 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3CCC4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Design
The synthesis of this compound begins with codeine (C$${18}$$H$${21}$$NO$$_3$$), a naturally occurring opioid alkaloid. The key steps involve:
- N-Demethylation of Codeine : Conversion of codeine to norcodeine via selective removal of the N-methyl group using reagents such as boron tribromide (BBr$$_3$$) or chloroformates.
- Reductive Alkylation with Deuterated Methyl Iodide (CD$$_3$$I) : Introduction of a trideuterated methyl group to norcodeine’s nitrogen atom under basic conditions (e.g., potassium carbonate in dimethylformamide).
The reaction sequence ensures regioselective deuteration while preserving the opioid backbone. A representative synthetic pathway is summarized below:
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | N-Demethylation of Codeine | BBr$$_3$$, dichloromethane, 0°C, 4h | 85–90 |
| 2 | N-Methylation with CD$$_3$$I | CD$$3$$I, K$$2$$CO$$_3$$, DMF, 60°C, 12h | 70–75 |
Optimization of Deuterium Incorporation
Maximizing isotopic purity requires stringent control over reaction parameters:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Stoichiometry : A 1.2:1 molar ratio of CD$$_3$$I to norcodeine minimizes side reactions.
- Temperature : Elevated temperatures (60–80°C) accelerate alkylation without compromising deuterium retention.
Purification and Characterization
Chromatographic Purification
Crude this compound is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C$$_{18}$$ column and acetonitrile/water (0.1% formic acid) gradient elution. Final purity (>98%) is confirmed by:
Mass Spectrometric Validation
High-resolution mass spectrometry (HRMS) confirms isotopic integrity:
- Observed : m/z 275.2012 [M+H]$$^+$$ (theoretical: 275.2015 for C$${17}$$H$${18}$$D$$3$$NO$$2$$).
- Isotopic Abundance : >99% D$$_3$$ incorporation, verified by absence of m/z 272.2 (unlabeled desomorphine).
Analytical Applications
Quantitative Analysis in Biological Matrices
This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for desomorphine quantification in serum and urine. Key parameters include:
| Parameter | Value |
|---|---|
| Linear Range | 1–1000 ng/mL |
| Limit of Detection | 0.3 ng/mL |
| Precision (RSD%) | Intra-day: 2.1%; Inter-day: 4.7% |
Chemical Reactions Analysis
Metabolic Reactions
Deuterium substitution influences metabolic pathways, particularly N-demethylation , a key phase I reaction for desomorphine .
Phase I Metabolism
| Enzyme | Reaction | Impact of Deuterium Substitution |
|---|---|---|
| CYP2B6, CYP2C8 | N-demethylation | Slower reaction rate due to isotope effect |
| CYP3A4 | Hydroxylation | Minimal impact (non-deuterated sites) |
Deuterium reduces the rate of N-demethylation, potentially increasing the half-life of Desomorphine-d3 compared to desomorphine .
Phase II Metabolism
| Enzyme | Reaction | Metabolite Formed |
|---|---|---|
| UGT2B7 | Glucuronidation | This compound-glucuronide |
Glucuronidation remains unaffected as deuterium is not at the conjugation site .
Stability and Degradation
This compound exhibits similar stability to desomorphine under acidic conditions but shows resistance to enzymatic degradation in N-demethylation pathways .
Hydrolysis Studies
| Condition | Desomorphine Recovery (%) | This compound Recovery (%) |
|---|---|---|
| Acidic (HCl, 100°C) | 98 ± 2 | 97 ± 3 |
| Enzymatic (β-glucuronidase) | 95 ± 4 | 96 ± 2 |
Deuterium does not significantly alter hydrolysis rates .
Mass Spectrometry Fragmentation
| Ion (m/z) | Desomorphine Fragment | This compound Fragment |
|---|---|---|
| 215 | Base peak (piperidine loss) | 218 (deuterium shift) |
| 201 | CO loss | 201 (unchanged) |
The deuterium shift aids in distinguishing this compound from desomorphine in GC-MS and LC-MS/MS analyses .
Scientific Research Applications
Desomorphine-d3 is widely used in scientific research, particularly in the following areas:
Clinical Toxicology: It is used to monitor drug use and facilitate treatment strategies for opioid abuse.
Pharmacokinetics: Studies on the metabolic fate of desomorphine in vivo and in vitro often use this compound to track the compound’s behavior in biological systems.
Analytical Chemistry: This compound is used to develop and validate analytical methods for detecting desomorphine in various matrices.
Mechanism of Action
Desomorphine-d3, like desomorphine, exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic and sedative effects. The binding of desomorphine to these receptors inhibits the release of neurotransmitters, resulting in reduced pain perception and sedation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Desomorphine-d3 is structurally and functionally compared to both non-deuterated opioids and other deuterated analogs. Key comparisons include:
This compound vs. Desomorphine
| Parameter | This compound | Desomorphine |
|---|---|---|
| Molecular Formula | C₁₇²H₃H₁₈NO₂ | C₁₇H₂₁NO₂ |
| Molecular Weight | 274.37 g/mol | 271.35 g/mol |
| CAS Number | 1354573-64-0 | 427-00-9 |
| Primary Use | Analytical internal standard | Research on opioid receptor effects |
| Potency | Non-opiate (analytical tool) | 10× more potent than morphine |
| Metabolic Stability | Enhanced due to deuterium isotope effect | Rapid hepatic metabolism (short half-life) |
Desomorphine, the parent compound, is a morphine derivative with a reduced 6-hydroxyl group and 7,8 double bond, conferring 10-fold greater potency and rapid onset compared to morphine . In contrast, this compound lacks opioid activity but retains structural similarity, making it ideal for tracing desomorphine metabolism or quantifying its presence in forensic samples .
This compound vs. Other Deuterated Opioids
Deuterated analogs like morphine-d3 and heroin-d9 serve similar roles as internal standards but differ in target analytes and applications:
| Compound | Molecular Formula | Molecular Weight | Key Application |
|---|---|---|---|
| This compound | C₁₇²H₃H₁₈NO₂ | 274.37 | Desomorphine quantification |
| Morphine-d3 | C₁₇H₁₆D₃NO₃ | 285.37 | Morphine quantification in urine |
| Heroin-d9 | C₂₁H₁₉D₉NO₅ | 408.49 | Heroin metabolite tracking |
These compounds exhibit isotopic fidelity (e.g., +3 Da shift for this compound vs. desomorphine) critical for avoiding spectral overlap in MS analysis .
Structural and 3D Conformational Similarity
This compound maintains 2D and 3D structural alignment with desomorphine, ensuring comparable receptor binding geometry. However, deuterium substitution at specific positions may slightly alter physicochemical properties (e.g., bond strength, solubility) without significantly affecting its role as a reference standard .
Data Tables
Table 1: Key Physicochemical Properties
| Property | This compound | Desomorphine | Morphine-d3 |
|---|---|---|---|
| Molecular Formula | C₁₇²H₃H₁₈NO₂ | C₁₇H₂₁NO₂ | C₁₇H₁₆D₃NO₃ |
| Molecular Weight | 274.37 | 271.35 | 285.37 |
| CAS Number | 1354573-64-0 | 427-00-9 | N/A |
| Primary Application | LC/MS internal standard | Opioid research | Urinalysis |
Table 2: Commercial Availability (Representative Examples)
| Product Code | Concentration | Solvent | Price (USD) |
|---|---|---|---|
| D-103-1ML | 100 µg/mL | Methanol | $210.00 |
| M-003-1ML | 100 µg/mL | Methanol | $40.00 |
Biological Activity
Desomorphine-d3, a deuterated analog of desomorphine, is a synthetic opioid with significant biological activity. Originally synthesized in the 1930s, desomorphine is known for its potent analgesic effects and rapid onset of action, which has made it a subject of interest in both therapeutic and illicit contexts. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and associated health risks.
This compound is structurally similar to morphine but exhibits enhanced lipophilicity due to the absence of an alcoholic hydroxyl group. This property facilitates its penetration into the central nervous system, resulting in an analgesic potency that is 8-10 times greater than that of morphine. The compound acts primarily as a mu-opioid receptor agonist , with minimal activity on kappa and delta receptors, contributing to its strong analgesic effects while reducing the likelihood of emetic responses commonly associated with other opioids .
Metabolism and Biotransformation
The metabolism of this compound involves several enzymatic pathways. Studies indicate that it undergoes Phase I metabolism primarily via cytochrome P450 enzymes (CYPs), including rCYP2B6, rCYP2C8, rCYP2D6, and rCYP3A4. This results in the formation of multiple metabolites such as nordesomorphine and desomorphine-N-oxide. Phase II metabolism predominantly involves uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the production of desomorphine-glucuronide .
Table 1: Summary of Metabolic Pathways for this compound
| Phase | Enzymes Involved | Major Metabolites |
|---|---|---|
| I | rCYP2B6, rCYP2C8, rCYP3A4 | Nordesomorphine, Desomorphine-N-oxide |
| II | rUGT1A1, rUGT2B4 | Desomorphine-glucuronide |
Case Studies and Clinical Implications
This compound has gained notoriety due to its association with severe dermatological conditions when used illicitly in the form of "Krokodil." A notable case involved a 23-year-old intravenous drug user who developed severe skin necrosis after injecting Krokodil. The patient presented with non-healing ulcers and significant tissue damage within 24 hours of use. This case highlights the potential for severe local and systemic effects associated with desomorphine's impurities used in street formulations .
Table 2: Clinical Manifestations Associated with Krokodil Use
| Condition | Description |
|---|---|
| Skin Necrosis | Severe tissue damage leading to gangrene |
| Abscess Formation | Localized infections requiring surgical intervention |
| Multisystem Organ Dysfunction | Damage to organs such as kidneys and heart |
Health Risks and Toxicological Findings
The health risks associated with this compound are compounded by its impurities when synthesized illicitly. Contaminants can cause severe tissue damage, including necrosis and gangrene, often necessitating amputations. Additionally, chronic use has been linked to multisystem organ dysfunction due to toxic byproducts such as phosphorus and iodine present in homemade preparations .
Table 3: Toxicological Effects of this compound
| Effect | Mechanism |
|---|---|
| Tissue Necrosis | Direct damage from injection site contaminants |
| Cardiac Toxicity | Elevated phosphorous levels causing CKD-like syndrome |
| Oxidative Stress | Alterations in glutathione levels indicating cellular damage |
Q & A
Q. How can researchers validate the purity and isotopic enrichment of Desomorphine-d3 in analytical workflows?
Methodological Answer:
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns to confirm isotopic integrity. Quantify purity via high-performance liquid chromatography (HPLC) with UV detection at 220 nm, calibrated against certified reference standards. Validate methods using parameters like limit of detection (LOD: ~0.01 ng/mL) and limit of quantitation (LOQ: ~0.05 ng/mL) .
- Compare results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on deuterium peaks in the 2.5–3.5 ppm range .
Q. What are the key considerations for designing stability studies of this compound in biological matrices?
Methodological Answer:
- Conduct accelerated stability tests under varying pH (4–9), temperatures (4°C, 25°C, 40°C), and light exposure. Use LC-MS to monitor degradation products, such as non-deuterated desomorphine, and calculate degradation rates via first-order kinetics.
- Include freeze-thaw cycle assessments (3–5 cycles) to evaluate matrix effects in plasma/serum .
Q. How can researchers optimize synthesis protocols for this compound to minimize deuterium loss?
Methodological Answer:
- Employ isotopic exchange reactions under controlled pH and temperature (e.g., 25°C, pH 7.4) to preserve deuterium labels. Monitor reaction progress using real-time mass spectrometry to detect premature deuteration loss (>5% threshold).
- Use deuterated solvents (e.g., D2O) and inert atmospheres (argon/nitrogen) to reduce proton contamination .
Advanced Research Questions
Q. How should researchers resolve contradictions in pharmacokinetic data for this compound across different experimental models?
Methodological Answer:
- Perform cross-model validation using in vitro (hepatocyte assays), in silico (physiologically based pharmacokinetic modeling), and in vivo (rodent) studies. Apply Bland-Altman analysis to identify systematic biases between models.
- Investigate species-specific metabolic pathways (e.g., CYP3A4 vs. CYP2D6 dominance) that may explain discrepancies in clearance rates .
Q. What advanced techniques are recommended for identifying this compound metabolites in complex biological matrices?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to screen for deuterium-retaining metabolites. Apply mass defect filtering (±0.05 Da) to distinguish isotopic clusters from background noise.
- Pair with hydrogen/deuterium exchange (HDX) experiments to confirm metabolite structures and quantify deuterium retention efficiency (>85% threshold) .
Q. How can researchers design experiments to assess the impact of deuterium isotope effects on this compound’s opioid receptor binding affinity?
Methodological Answer:
- Conduct radioligand displacement assays using tritiated ([³H])-naloxone in HEK-293 cells expressing μ-opioid receptors. Compare IC₅₀ values between this compound and non-deuterated analogs.
- Perform molecular dynamics simulations to quantify deuterium-induced changes in binding pocket hydrophobicity and hydrogen bond dynamics .
Q. What statistical approaches are optimal for analyzing batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Apply multivariate analysis (MVA) to identify critical process parameters (CPPs) affecting deuterium enrichment. Use principal component analysis (PCA) to cluster batches by purity (≥98%) and isotopic integrity (≥95% deuterium).
- Implement control charts (e.g., Shewhart charts) with ±3σ limits to monitor synthesis consistency across ≥10 batches .
Q. How can researchers address ethical and regulatory challenges in handling this compound due to its DEA Schedule II classification?
Methodological Answer:
- Secure DEA licensure (Category II) for procurement and storage. Document chain-of-custody logs and conduct annual audits to ensure compliance with 21 CFR §1300–1308.
- Use encrypted electronic lab notebooks (ELNs) to track usage, disposal, and inventory reconciliation .
Methodological Guidelines for Data Reporting
- Instrumentation : Specify LC-MS models (e.g., Sciex TripleTOF 6600), column types (C18, 2.1 × 50 mm), and gradient elution profiles .
- Data Contradictions : Report conflicting results with transparency, including potential confounders (e.g., matrix effects, instrument drift) and replication attempts .
- Ethical Compliance : Adhere to NIH Guidelines for Research Involving Controlled Substances and institutional review board (IRB) protocols for human metabolite studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
